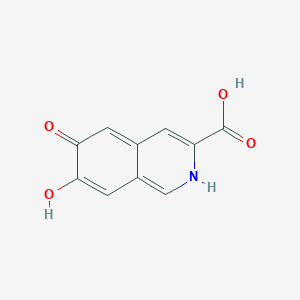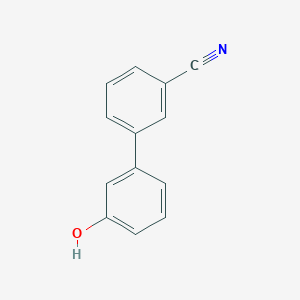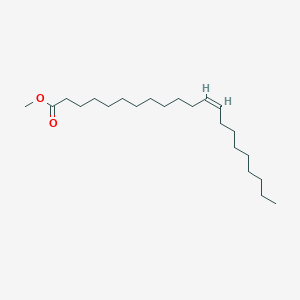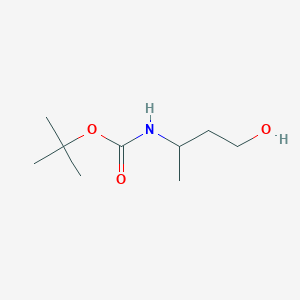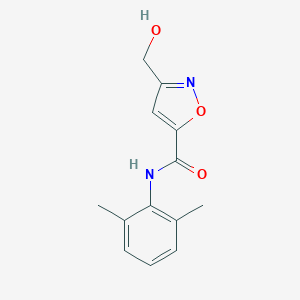
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOX belongs to the oxazole family of compounds and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide is not fully understood. However, it has been proposed that N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide. One area of interest is the development of novel N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylhydrazine with glyoxal in the presence of an acid catalyst, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final step involves the hydrolysis of the resulting ethyl ester to yield N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
145441-10-7 |
|---|---|
Nombre del producto |
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide |
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-3-5-9(2)12(8)14-13(17)11-6-10(7-16)15-18-11/h3-6,16H,7H2,1-2H3,(H,14,17) |
Clave InChI |
JSBYWOSZVUDWRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NO2)CO |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NO2)CO |
Sinónimos |
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)oxazole-5-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



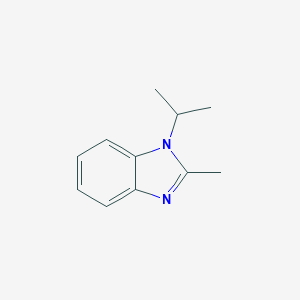
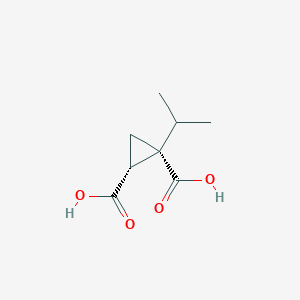
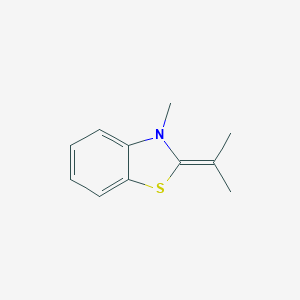
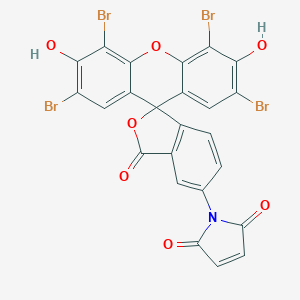
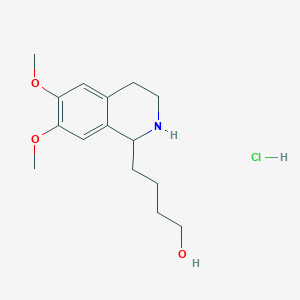
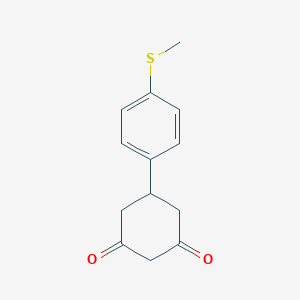
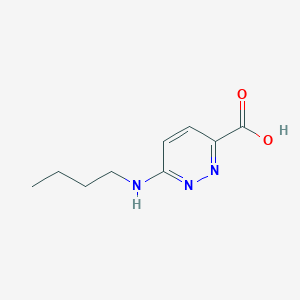

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)
